Home > Products > Screening Compounds P138451 > 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate
4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate -

4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate

Catalog Number: EVT-5649196
CAS Number:
Molecular Formula: C11H8F6O3
Molecular Weight: 302.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317) is a synthetic, non-steroidal agonist of Liver X Receptors (LXRs). [, , , , , ] LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol metabolism, fatty acid synthesis, glucose homeostasis, and inflammation. [, , , , ] T0901317 is widely used as a research tool to study the biological functions of LXRs and their potential as therapeutic targets for various diseases, including atherosclerosis, metabolic disorders, and viral infections. [, , , , , ]

Molecular Structure Analysis

The molecular structure of T0901317 consists of a benzenesulfonamide core with a trifluoroethyl group attached to the nitrogen atom. The para position of the phenyl ring is substituted with a 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl group. [, ] Molecular modeling studies have been conducted to understand the interaction of T0901317 with the ligand-binding domain of LXRα, providing insights into the molecular determinants of LXR agonism. []

Mechanism of Action

T0901317 functions as an LXR agonist by binding to the ligand-binding domain of LXRs. [, , ] This binding induces a conformational change in the receptor, promoting its interaction with coactivator proteins and facilitating the transcriptional activation of LXR target genes. [, , ] The activated LXR pathway leads to a variety of downstream effects, including increased cholesterol efflux from cells, enhanced fatty acid synthesis, and modulation of inflammatory responses. [, , , , ]

Applications
  • Atherosclerosis: T0901317 has been shown to inhibit atherosclerosis development in low-density lipoprotein receptor-deficient mice, suggesting a potential role for LXRs in the prevention and treatment of cardiovascular disease. []
  • Metabolic Disorders: Studies in mice have demonstrated that T0901317 protects against high-fat diet-induced obesity and insulin resistance, highlighting the potential of LXRs as targets for metabolic disorders. []
  • Viral Infections: T0901317 inhibits HIV-1 replication in T lymphocytes and macrophages by inducing the expression of the cholesterol transporter ABCA1, suggesting a novel approach to inhibiting HIV infection. []
  • Hepatic Lipogenesis: T0901317 has been shown to activate LXRα and its target sterol regulatory element-binding protein-1c (SREBP-1c) in hepatocytes, leading to increased hepatic lipogenesis. []
  • Gene Regulation: T0901317 has been used to identify novel LXR target genes involved in cholesterol and lipid metabolism, such as the sphingomyelin phosphodiesterase acid-like 3A (SMPDL3A) gene. []
Future Directions
  • Development of tissue-selective LXR modulators: While T0901317 is a potent LXR agonist, it can also induce undesirable side effects such as hypertriglyceridemia. [] Future research should focus on developing tissue-selective LXR modulators that can specifically target LXRs in relevant tissues while minimizing unwanted effects.
  • Investigating the role of LXRs in other diseases: LXRs have been implicated in a variety of other diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. [] Further studies are needed to explore the therapeutic potential of LXR modulation in these conditions.
  • Understanding the interplay between LXRs and other nuclear receptors: LXRs interact with other nuclear receptors, such as PPARs, to regulate lipid homeostasis and other metabolic processes. [] Research should focus on elucidating these interactions and their implications for drug development.

N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317)

Compound Description: N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317) is a synthetic ligand for both Retinoic acid receptor-related orphan receptors (RORα) and RORγ. [] It exhibits high affinity for RORα and RORγ (Ki = 132 and 51 nM, respectively). [] T0901317 functions as an inverse agonist of RORα/γ, modulating the receptor's interaction with transcriptional cofactor proteins. [] This compound represses RORα/γ-dependent transactivation of ROR-responsive reporter genes. [] Studies in HepG2 cells have demonstrated that T0901317 reduces the recruitment of steroid receptor coactivator-2 by RORα at an endogenous ROR target gene (G6Pase). [] T0901317 also displays activity as a Liver X receptor (LXR) agonist. [, ] Research indicates that T0901317 protects mice from high-fat diet-induced obesity and insulin resistance. [, ]

3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile

Compound Description: 3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile is a potent inhibitor of bovine prostaglandin synthetase in vitro. [] This compound also lowers serum prostaglandin levels in rats when administered orally or intraperitoneally. [] It exhibits the ability to prevent arachidonic acid-induced diarrhea in mice and inhibit collagen, ADP, or epinephrine-induced platelet aggregation in human platelet-rich plasma. [] Notably, this compound lacks ulcerogenicity and systemic anti-inflammatory activity in rats, unlike many other prostaglandin synthetase and platelet-aggregation inhibitors. []

1-(2-(4–(3-hydroxy-5-(trifluoromethyl)phenyl)piperazine-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Compound Description: 1-(2-(4–(3-hydroxy-5-(trifluoromethyl)phenyl)piperazine-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a novel degradation product of Flibanserin. [] It has a mass of 407.1695 and a formula of C20H21F3N4O2, confirmed with a margin of error of about 0.001 ppm. [] This degradation product was first observed and identified under oxidative forced degradation conditions. []

5-{(Morpholine-4-carbonyl)-[4-(2,2,2-trifluoro-1-hydroxy-1- trifluoromethyl-ethyl)-phenyl]-amino}-pentanoic acid methyl ester (MPA)

Compound Description: 5-{(Morpholine-4-carbonyl)-[4-(2,2,2-trifluoro-1-hydroxy-1- trifluoromethyl-ethyl)-phenyl]-amino}-pentanoic acid methyl ester (MPA) is a small molecule inhibitor of malonyl-CoA decarboxylase (MCD). [] Similar to MCD siRNA, MPA inhibits MCD activity in MCF7 cells, increases cellular malonyl-CoA levels, and is cytotoxic to several human breast cancer cell lines in vitro. []

4-Chlorophenol and 4-Chloroanisole

Compound Description: 4-Chlorophenol and 4-Chloroanisole are aromatic halides that primarily undergo reductive dehalogenation upon photolysis, following either a homolytic pathway in cyclohexane or a heterolytic pathway in alcohols. [] Heterolysis of these compounds in methanol or 2,2,2-trifluoroethanol generates the corresponding triplet 4-hydroxyphenyl cation and 4-methoxyphenyl cation, respectively. [] These aryl cations can subsequently react with π nucleophiles such as 2,3-dimethyl-2-butene, cyclohexene, and benzene, leading to arylated products. []

References:1. 2. 9. 10. 11. 14. 19. 20.

Properties

Product Name

4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate

IUPAC Name

[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl] acetate

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

InChI

InChI=1S/C11H8F6O3/c1-6(18)20-8-4-2-7(3-5-8)9(19,10(12,13)14)11(15,16)17/h2-5,19H,1H3

InChI Key

ICKGROSRMIWNJC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.